molecular formula C13H10BrN3S B2753034 4-(5-Bromo-2-thiophenyl)-6-methyl-2-(1-pyrrolyl)pyrimidine CAS No. 860788-73-4

4-(5-Bromo-2-thiophenyl)-6-methyl-2-(1-pyrrolyl)pyrimidine

Cat. No.: B2753034
CAS No.: 860788-73-4
M. Wt: 320.21
InChI Key: DMIQCCQPGJOZFK-UHFFFAOYSA-N
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Description

4-(5-Bromo-2-thiophenyl)-6-methyl-2-(1-pyrrolyl)pyrimidine is a heterocyclic compound that contains a pyrimidine ring substituted with a bromothiophene and a pyrrole group

Scientific Research Applications

4-(5-Bromo-2-thiophenyl)-6-methyl-2-(1-pyrrolyl)pyrimidine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of organic semiconductors and other advanced materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Bromo-2-thiophenyl)-6-methyl-2-(1-pyrrolyl)pyrimidine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic or basic conditions.

    Introduction of the Bromothiophene Group: The bromothiophene group can be introduced via a Suzuki coupling reaction between a thiophene boronic acid and a brominated pyrimidine intermediate.

    Addition of the Pyrrole Group: The pyrrole group can be added through a nucleophilic substitution reaction using a pyrrole derivative and a suitable leaving group on the pyrimidine ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-(5-Bromo-2-thiophenyl)-6-methyl-2-(1-pyrrolyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom on the thiophene ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of various substituted thiophene derivatives.

Mechanism of Action

The mechanism of action of 4-(5-Bromo-2-thiophenyl)-6-methyl-2-(1-pyrrolyl)pyrimidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-Bromo-2-thiophenyl)-6-methyl-2-(1-pyrrolyl)pyridine
  • 4-(5-Bromo-2-thiophenyl)-6-methyl-2-(1-pyrrolyl)pyrazine

Uniqueness

4-(5-Bromo-2-thiophenyl)-6-methyl-2-(1-pyrrolyl)pyrimidine is unique due to the specific arrangement of its functional groups, which can impart distinct chemical and biological properties compared to similar compounds. Its combination of a bromothiophene and a pyrrole group on a pyrimidine ring makes it a versatile scaffold for various applications.

Properties

IUPAC Name

4-(5-bromothiophen-2-yl)-6-methyl-2-pyrrol-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrN3S/c1-9-8-10(11-4-5-12(14)18-11)16-13(15-9)17-6-2-3-7-17/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMIQCCQPGJOZFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2C=CC=C2)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(5-Bromo-2-thiophenyl)-6-methyl-2-(1-pyrrolyl)pyrimidine
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4-(5-Bromo-2-thiophenyl)-6-methyl-2-(1-pyrrolyl)pyrimidine
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4-(5-Bromo-2-thiophenyl)-6-methyl-2-(1-pyrrolyl)pyrimidine
Reactant of Route 5
4-(5-Bromo-2-thiophenyl)-6-methyl-2-(1-pyrrolyl)pyrimidine

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